molecular formula C10H11Cl2NO4S B2649029 N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine CAS No. 1008229-92-2

N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine

Cat. No.: B2649029
CAS No.: 1008229-92-2
M. Wt: 312.16
InChI Key: PAWJVQRKPRWXGU-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine is a synthetic organic compound that belongs to the class of sulfonyl amino acids. These compounds are characterized by the presence of a sulfonyl group attached to an amino acid backbone. The compound’s structure includes a 2,5-dichlorophenyl group and a methylsulfonyl group attached to the alanine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichloroaniline and alanine.

    Sulfonylation: The 2,5-dichloroaniline undergoes sulfonylation with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(2,5-dichlorophenyl)-N-(methylsulfonyl)aniline.

    Coupling Reaction: The N-(2,5-dichlorophenyl)-N-(methylsulfonyl)aniline is then coupled with alanine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: De-sulfonylated products.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Medicine: Potential use in drug development for targeting specific enzymes or receptors.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, inhibiting or modifying their activity. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-N-(methylsulfonyl)alanine
  • N-(2,5-dichlorophenyl)-N-(ethylsulfonyl)alanine
  • N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycine

Uniqueness

N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the presence of the methylsulfonyl group

Properties

IUPAC Name

2-(2,5-dichloro-N-methylsulfonylanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO4S/c1-6(10(14)15)13(18(2,16)17)9-5-7(11)3-4-8(9)12/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWJVQRKPRWXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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